Cas no 2228447-05-8 (1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid)

1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid
- 1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid
- 2228447-05-8
- EN300-1732321
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- インチ: 1S/C12H14O2S/c13-11(14)12(4-5-12)7-9-6-8-2-1-3-10(8)15-9/h6H,1-5,7H2,(H,13,14)
- InChIKey: ROWZWLYYTWAGCV-UHFFFAOYSA-N
- ほほえんだ: S1C2CCCC=2C=C1CC1(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 222.07145086g/mol
- どういたいしつりょう: 222.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 65.5Ų
1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732321-0.25g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1732321-2.5g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1732321-10g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1732321-0.5g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1732321-10.0g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 10g |
$6266.0 | 2023-06-04 | ||
Enamine | EN300-1732321-0.1g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1732321-5.0g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1732321-1.0g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 1g |
$1458.0 | 2023-06-04 | ||
Enamine | EN300-1732321-0.05g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1732321-1g |
1-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methyl)cyclopropane-1-carboxylic acid |
2228447-05-8 | 1g |
$1458.0 | 2023-09-20 |
1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic Acid (CAS No: 2228447-05-8)
1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2228447-05-8, represents a unique molecular architecture that combines a cyclopropane ring with a cyclopentabthiophene moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents.
The cyclopropane ring is a key structural element in this compound, known for its strained three-membered carbon framework. This strain can be exploited to enhance the reactivity and binding affinity of the molecule, making it an attractive scaffold for medicinal chemists. The cyclopentabthiophene portion of the molecule introduces a system of conjugated aromatic rings, which can contribute to the overall electronic properties and biological activity of the compound. Together, these structural components create a rich chemical space for exploration.
In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacological agents. Heterocycles are known for their diverse biological activities and are frequently found in natural products and pharmaceuticals. The cyclopentabthiophene system is particularly intriguing due to its potential to interact with biological targets in unique ways. This has led to several studies investigating the pharmacological properties of derivatives of this scaffold.
One area of active research involves the exploration of cyclopropane-containing compounds as potential drug candidates. The strain within the cyclopropane ring can be leveraged to enhance binding interactions with biological targets, making these compounds attractive for drug design. For instance, studies have shown that cyclopropane derivatives can exhibit potent activity against various enzymes and receptors. The presence of the cyclopentabthiophene moiety in 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid may further enhance its pharmacological profile by contributing to its solubility and bioavailability.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful consideration to ensure high yield and purity. Additionally, functionalizing the cyclopentabthiophene system without compromising its electronic properties is crucial. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks with increasing efficiency, which bodes well for the future development of this class of compounds.
From a medicinal chemistry perspective, 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid represents an exciting opportunity for further exploration. Its unique structural features suggest potential applications in treating a variety of diseases. For example, derivatives of this compound may exhibit activity against targets involved in inflammation, cancer, and neurodegenerative disorders. Preliminary studies have shown promising results in vitro, indicating that this molecule warrants further investigation.
The use of computational methods has also played a significant role in understanding the potential biological activity of this compound. Molecular modeling techniques can help predict how 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid interacts with biological targets at the molecular level. These insights can guide the design of more effective derivatives and aid in optimizing their pharmacological properties.
In conclusion, 1-({4H,5H,6H-cyclopentabthiophen-2-yl}methyl)cyclopropane-1-carboxylic acid (CAS No: 2228447-05-8) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of a cyclopropane ring and a cyclopentabthiophene moiety makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. With continued research and development, this compound holds promise for addressing unmet medical needs in various therapeutic areas.
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